

# physical properties of FeSe single crystals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iron selenide*

Cat. No.: *B075170*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of FeSe Single Crystals

## Introduction

**Iron selenide** (FeSe) stands out as a fascinating material within the family of iron-based superconductors. It possesses the simplest crystal structure of this class, composed of layers of edge-sharing FeSe<sub>4</sub> tetrahedra. Despite its structural simplicity, FeSe exhibits a rich and complex phase diagram, featuring an intricate interplay between structural, electronic, and magnetic properties. A key characteristic is its electronic nematic phase, a state where electronic degrees of freedom break the rotational symmetry of the underlying crystal lattice without establishing long-range magnetic order. The superconducting transition temperature ( $T_c$ ) of FeSe is highly tunable, increasing from approximately 8-9 K at ambient pressure to nearly 40 K under high pressure. This tunability, coupled with its unique electronic properties, makes FeSe an ideal platform for investigating the fundamental mechanisms of high-temperature superconductivity. This guide provides a comprehensive overview of the core physical properties of FeSe single crystals, detailing experimental methodologies and presenting key quantitative data for researchers in materials science and condensed matter physics.

## Crystal and Electronic Structure

Under ambient pressure, FeSe crystallizes in a tetragonal PbO-type structure (space group P4/nmm) at room temperature. A defining feature of FeSe is the structural transition it undergoes at a nematic transition temperature ( $T_s$ ) of approximately 90 K. Below this temperature, the crystal structure distorts from tetragonal to orthorhombic (space group

Cmma), breaking the four-fold rotational symmetry of the lattice. This transition is driven by electronic nematicity, an ordering of the electronic orbitals that precedes the structural change. The electronic structure of FeSe is characterized by multiple bands crossing the Fermi level, resulting in both hole and electron Fermi surface pockets. This multi-band nature is crucial to its superconducting and nematic properties.

## Experimental Synthesis and Characterization Protocols

The synthesis of high-quality single crystals is paramount for the accurate investigation of the intrinsic physical properties of FeSe. Various techniques have been developed, each with its own advantages.

### Synthesis Protocols

Chemical Vapor Transport (CVT): This is a widely used method for growing high-quality FeSe single crystals.

- Principle: The process involves the reaction of precursor materials in a sealed, evacuated quartz ampoule, which is placed in a two-zone furnace to create a temperature gradient. A transport agent (e.g., a eutectic mixture of KCl/AlCl<sub>3</sub>) is used to create volatile intermediate compounds of Fe and Se at the hotter end of the ampoule. These gaseous species then diffuse to the cooler end, where they decompose and deposit as single crystals.
- Typical Protocol:
  - Stoichiometric amounts of high-purity iron (Fe) and selenium (Se) powders are mixed with a transport agent.
  - The mixture is sealed in a quartz ampoule under vacuum.
  - The ampoule is placed in a two-zone tube furnace.
  - The source zone (containing the powder mixture) is heated to a higher temperature (e.g., ~450°C), while the growth zone is maintained at a lower temperature (e.g., ~350°C).

- The system is held at these temperatures for an extended period (several days to weeks) to allow for crystal growth.
- The furnace is then slowly cooled to room temperature.

Hydrothermal Synthesis: This method allows for the synthesis of FeSe single crystals at lower temperatures.

- Principle: Hydrothermal synthesis involves chemical reactions in aqueous solutions at high temperatures and pressures. For FeSe, this often involves an ion-exchange or deintercalation process starting from a matrix crystal.
- Typical Protocol (Ion Release/Introduction):
  - A matrix crystal, such as  $\text{K}_{0.8}\text{Fe}_{1.6}\text{Se}_2$ , is used as a starting material.[\[1\]](#)
  - The matrix crystal is placed in a Teflon-lined stainless steel autoclave with Fe powder, selenourea, and de-ionized water.[\[1\]](#)
  - The autoclave is sealed and heated to a temperature between 120-150°C for several days.[\[1\]](#)
  - During this process,  $\text{K}^+$  ions are released from the matrix, and  $\text{Fe}^{2+}$  ions are introduced into the vacant sites, converting the material to FeSe.[\[1\]](#)

## Characterization Protocols

X-Ray Diffraction (XRD):

- Purpose: Used to determine the crystal structure, lattice parameters, and phase purity of the grown crystals.
- Methodology: A monochromatic X-ray beam is directed at the single crystal. The diffraction pattern, which consists of constructive interference peaks (Bragg reflections) at specific angles, is recorded. The positions and intensities of these peaks are used to determine the crystal structure and lattice constants. For single crystals, rocking curve measurements are often performed to assess the crystalline quality.[\[1\]](#)

#### Four-Probe Resistivity Measurement:

- Purpose: To measure the electrical resistivity of the crystal as a function of temperature and magnetic field. This is crucial for determining the superconducting transition temperature ( $T_c$ ) and the nematic transition temperature ( $T_s$ ).
- Methodology:
  - Four electrical contacts are made to the crystal in a linear arrangement. This is typically done using silver epoxy or wire bonding.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - A constant DC or low-frequency AC current is passed through the outer two probes.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - The voltage drop across the inner two probes is measured using a high-impedance voltmeter.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - The use of four probes minimizes the influence of contact resistance on the measurement. The resistivity is then calculated based on the measured voltage, current, and the geometry of the sample.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

#### SQUID Magnetometry:

- Purpose: To measure the magnetic properties of the sample, including magnetic susceptibility and magnetization, as a function of temperature and magnetic field. This is a primary method for confirming bulk superconductivity through the observation of the Meissner effect (magnetic flux expulsion).
- Methodology:
  - The sample is mounted in a sample holder and placed within a superconducting pickup coil loop, which is coupled to a Superconducting Quantum Interference Device (SQUID).[\[6\]](#)[\[7\]](#)
  - The sample is moved through the pickup coils, inducing a current that is proportional to the sample's magnetic moment. The SQUID acts as a highly sensitive magnetic flux-to-voltage converter.[\[6\]](#)[\[7\]](#)

- For zero-field-cooled (ZFC) measurements, the sample is cooled in the absence of a magnetic field, after which a small field is applied and the magnetization is measured upon warming. For field-cooled (FC) measurements, the sample is cooled in the presence of the magnetic field. A sharp diamagnetic transition in the ZFC measurement is a hallmark of superconductivity.[\[6\]](#)

#### Specific Heat Measurement:

- Purpose: To measure the heat capacity of the crystal, which provides information about the thermodynamic properties of the superconducting and nematic transitions.
- Methodology (Relaxation Calorimetry):
  - The sample is mounted on a platform with a heater and a thermometer. Apiezon N grease is typically used to ensure good thermal contact.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - The platform is heated by a known amount, and then the heat source is turned off.
  - The temperature of the sample platform relaxes back to the base temperature, and the time constant of this relaxation is measured.
  - The heat capacity of the sample is determined from this time constant. The measurement is repeated at various temperatures to obtain the temperature dependence of the specific heat. A sharp jump in the specific heat at  $T_c$  is a key signature of a bulk superconducting transition.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Physical Properties of FeSe Single Crystals

### Structural and Superconducting Properties

The superconducting properties of FeSe are intimately linked to its crystal structure and can be tuned by external parameters like pressure and chemical substitution.

Property	Value	Conditions	Reference
Crystal Structure (RT)	Tetragonal (P4/nmm)	Ambient Pressure	[1]
Lattice Parameters (RT)	a = 3.7725(1) Å, c = 5.5247(2) Å	Ambient Pressure	[1]
Nematic Transition (Ts)	~90 K	Ambient Pressure	[11]
Superconducting Tc	~8-9 K	Ambient Pressure	[11]
Max Tc under Pressure	~37 K	~6 GPa	[11]
Upper Critical Field Hc2(0)	Anisotropic: ~2.8 T/K (H	c), ~4.0 T/K (H	
Critical Current Jc(2K)	2.2 x 10 <sup>4</sup> A/cm <sup>2</sup>	Ambient Pressure	

## Electronic and Transport Properties

The transport properties of FeSe reflect its multi-band electronic structure and the presence of the nematic phase.

Property	Observation	Conditions	Reference
Resistivity	Metallic behavior (resistivity decreases with temperature). A distinct kink is observed at the nematic transition $T_s$ .	Ambient Pressure	[11]
Hall Coefficient ( $R_H$ )	Temperature-dependent, changes sign indicating the presence of both electron and hole carriers.	Ambient Pressure	
Seebeck Coefficient (S)	Also shows complex temperature dependence, confirming multi-band transport.	Ambient Pressure	

## Magnetic Properties

In its bulk form at ambient pressure, FeSe does not exhibit long-range magnetic order.

Property	Observation	Conditions	Reference
Magnetic Behavior	Pauli paramagnetic in the normal state.	Ambient Pressure	
Magnetic Susceptibility ( $\chi$ )	Weakly temperature-dependent and shows a substantial increase with temperature.	Ambient Pressure	

## Thermal Properties

Specific heat measurements provide thermodynamic evidence for the bulk nature of the superconductivity in FeSe.

Property	Value	Conditions	Reference
Sommerfeld Coefficient ( $\gamma$ )	$\sim 5.11 \text{ mJ/mol}\cdot\text{K}^2$	Normal state	
Specific Heat Jump ( $\Delta C/\gamma T_c$ )	$\sim 2.0$	At $T_c$ , significantly larger than the BCS value of 1.43	

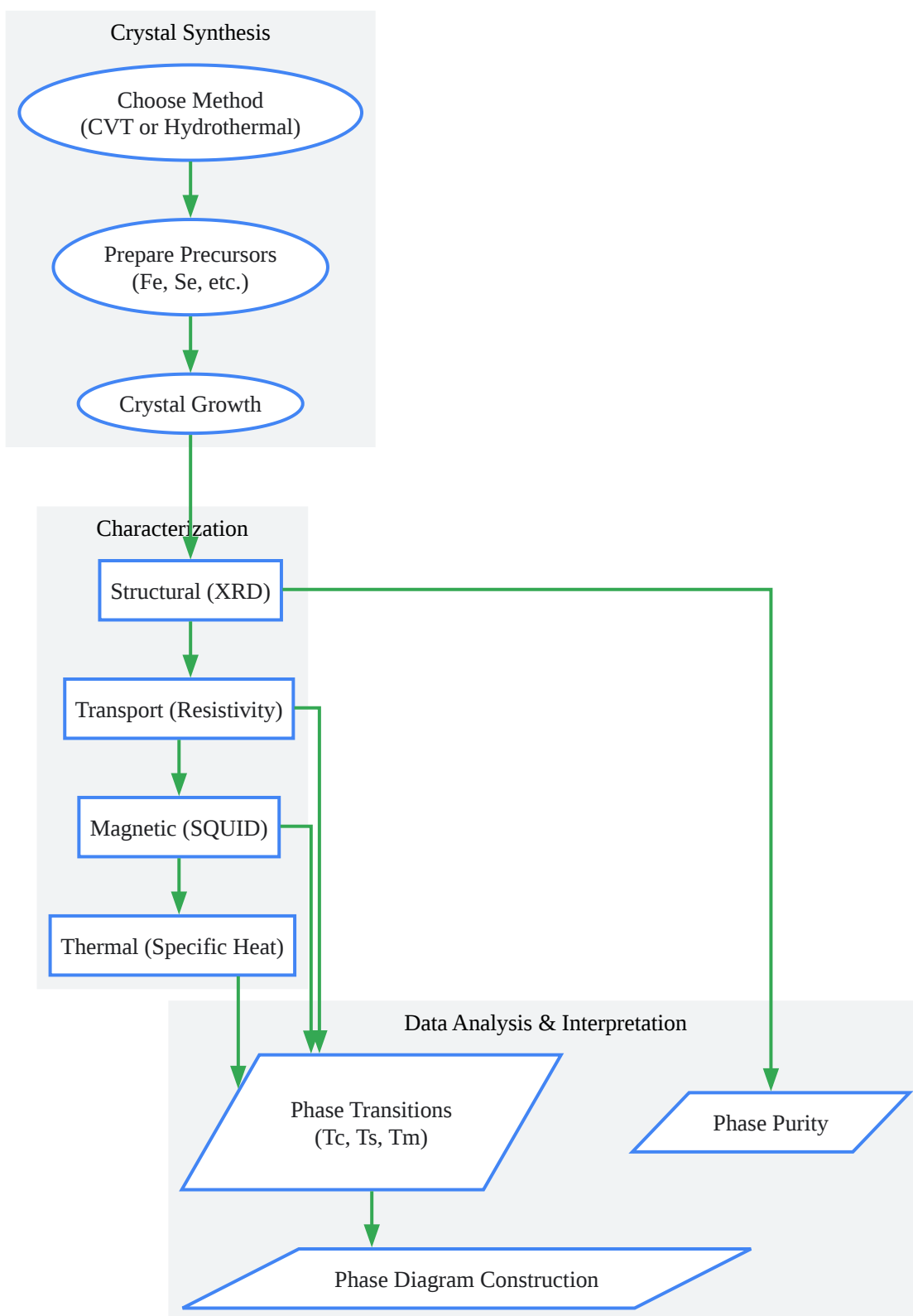
## Interplay of Nematicity, Magnetism, and Superconductivity

The phase diagram of FeSe is a rich landscape where nematicity, magnetism, and superconductivity interact and compete. External tuning parameters like pressure and chemical doping (e.g., substituting Se with S or Te) can navigate this landscape, revealing the underlying relationships between these phases.

## Experimental Workflow and Characterization Logic

The investigation of FeSe single crystals follows a systematic workflow to correlate its synthesis, structure, and physical properties.



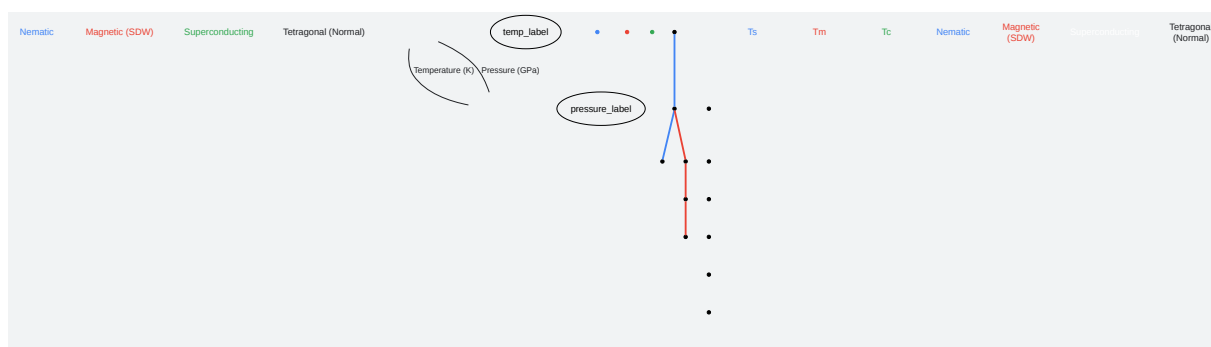


[Click to download full resolution via product page](#)

General experimental workflow for FeSe single crystals.

## Temperature-Pressure Phase Diagram

Applying hydrostatic pressure is a clean way to tune the electronic properties of FeSe. The pressure-temperature phase diagram reveals a complex competition between different ordered states. At low pressures, the nematic phase is suppressed, and a spin-density-wave (SDW) magnetic order emerges. Superconductivity is significantly enhanced upon the suppression of this magnetic order at higher pressures.



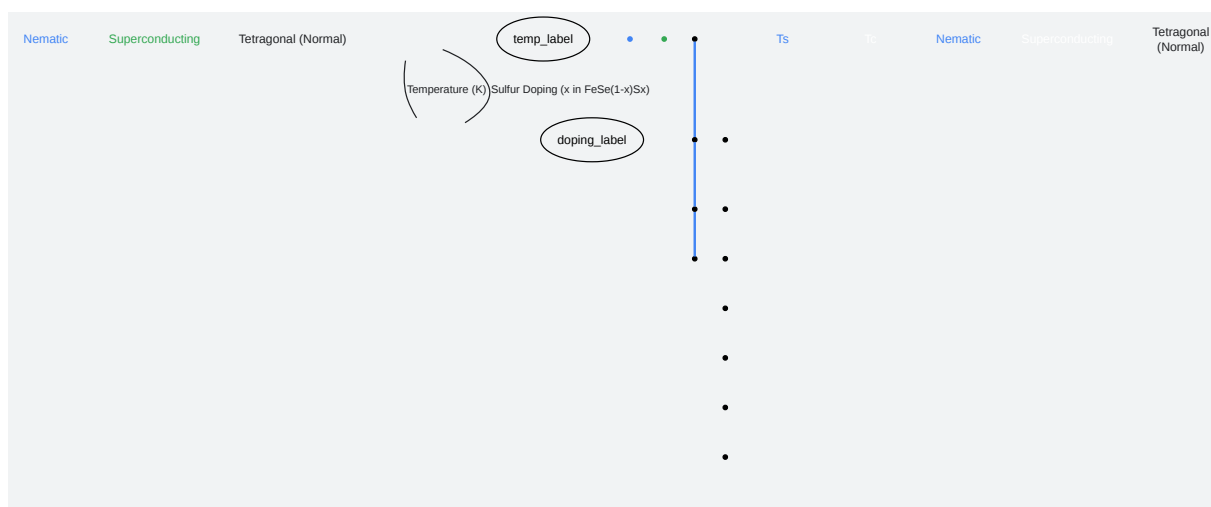
[Click to download full resolution via product page](#)

Schematic T-P phase diagram of FeSe.

## Temperature-Doping Phase Diagram (FeSe<sub>1-x</sub>S<sub>x</sub>)

Isovalent substitution of Se with sulfur (S) acts as chemical pressure, suppressing the nematic phase and altering the superconducting properties. The resulting phase diagram shows how

nematicity is suppressed with increasing sulfur content and its relationship with the superconducting dome.



[Click to download full resolution via product page](#)

Schematic T-x phase diagram for FeSe<sub>1-x</sub>S<sub>x</sub>.

## Conclusion

FeSe single crystals represent a model system for exploring the intricate physics of iron-based superconductors. The ability to grow high-quality single crystals has been instrumental in uncovering the rich interplay between its electronic nematic phase, pressure-induced magnetism, and unconventional superconductivity. The presented data and experimental protocols offer a foundational resource for researchers. The phase diagrams clearly illustrate

that superconductivity in FeSe is not a standalone phenomenon but is deeply intertwined with competing electronic and magnetic orders. Future research focusing on precise control of strain and doping will continue to unravel the complex mechanisms governing high-temperature superconductivity in this and related materials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of large FeSe superconductor crystals via ion release/introduction and property characterization [cpb.iphy.ac.cn]
- 2. Resistivity by Four Probe Method (Theory) : Solid State Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Virtual Labs [ssp-amrt.vlabs.ac.in]
- 4. shibu778.github.io [shibu778.github.io]
- 5. iiserkol.ac.in [iiserkol.ac.in]
- 6. phas.ubc.ca [phas.ubc.ca]
- 7. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. physik.uzh.ch [physik.uzh.ch]
- 11. Dome-shaped magnetic order competing with high-temperature superconductivity at high pressures in FeSe - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of FeSe single crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075170#physical-properties-of-fese-single-crystals]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)